Safinamide

Beschreibung

This compound is for the treatment of parkinson's disease. It was approved in Europe in February 2015, and in the United States on March 21, 2017.

This compound is a Monoamine Oxidase Type B Inhibitor. The mechanism of action of this compound is as a Monoamine Oxidase-B Inhibitor, and Breast Cancer Resistance Protein Inhibitor.

This compound is an inhibitor of monoamine oxidase used as adjunctive therapy in combination with levodopa and carbidopa in the management of Parkinson’s disease. This compound has been associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for parkinson disease and has 3 investigational indications.

short-acting inhibitor of MOA-B; FCE 26743 is (S)-isomer, FCE 28073 is (R)-isomer; structure in first source

See also: this compound Mesylate (active moiety of).

Eigenschaften

IUPAC Name |

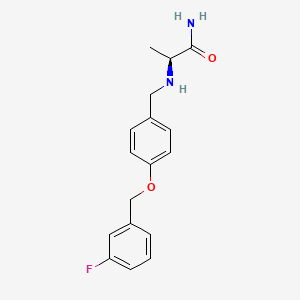

(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMGRZFTLSKBAP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601010282 | |

| Record name | Safinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133865-89-1 | |

| Record name | Safinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safinamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Safinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601010282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-{4-[(3-Fluorbenzyl)oxy]benzyl}-L-alaninamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ENL74SIG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Safinamide's Mechanism of Action in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safinamide is a therapeutic agent for Parkinson's disease, distinguished by its dual mechanism of action that addresses both dopaminergic and non-dopaminergic pathways. This technical guide provides an in-depth exploration of this compound's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. The primary mechanisms discussed are its selective and reversible inhibition of monoamine oxidase B (MAO-B) and its modulation of voltage-gated sodium and calcium channels, which culminates in the inhibition of excessive glutamate release. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the development of neurotherapeutics.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a reduction in dopamine levels in the striatum, resulting in the cardinal motor symptoms of bradykinesia, rigidity, tremor, and postural instability. While levodopa remains the gold standard for symptomatic treatment, its long-term use is often complicated by motor fluctuations and dyskinesia. This compound's multifaceted mechanism of action offers a unique approach to managing PD by not only enhancing dopaminergic neurotransmission but also by mitigating the downstream effects of dopamine depletion on other neurotransmitter systems, particularly the glutamatergic pathway.

Dopaminergic Mechanism: Selective and Reversible MAO-B Inhibition

This compound's primary dopaminergic action is the highly selective and reversible inhibition of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[2] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, thereby potentiating the effects of both endogenous and exogenous dopamine.

Quantitative Data: In Vitro Inhibition of MAO-B

The inhibitory potency of this compound against MAO-A and MAO-B has been quantified in several studies. The following table summarizes key IC50 values, demonstrating this compound's high selectivity for MAO-B.

| Parameter | Value | Species | Source |

| MAO-B IC50 | 98 nM | Rat | [3] |

| MAO-A IC50 | 580 µM | Rat | [3] |

| Selectivity Index (MAO-A/MAO-B) | ~5918 | Rat | [3] |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

A common method to determine the inhibitory potency of this compound on MAO-B is a fluorometric or spectrophotometric assay.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A and MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (substrate).[4]

-

This compound.

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[5]

-

96-well microplates (black plates for fluorescence assays).[5]

-

Fluorometric or spectrophotometric plate reader.[5]

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in the assay buffer. Prepare a working solution of kynuramine in the assay buffer.

-

Assay Reaction:

-

Add diluted this compound or control to the wells of the 96-well plate.

-

Add the enzyme solution to each well and pre-incubate (e.g., 15 minutes at 37°C).[6]

-

Initiate the reaction by adding the kynuramine substrate solution.

-

-

Detection: The deamination of kynuramine by MAO produces the fluorescent product 4-hydroxyquinoline. After a set incubation period (e.g., 30-60 minutes), measure the fluorescence (e.g., excitation ~310 nm, emission ~400 nm).

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Non-Dopaminergic Mechanism: Modulation of Ion Channels and Glutamate Release

Beyond its effects on the dopaminergic system, this compound possesses a significant non-dopaminergic mechanism of action involving the modulation of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[2] This activity leads to the inhibition of excessive glutamate release, a key excitatory neurotransmitter implicated in the pathophysiology of Parkinson's disease and the development of motor complications.[2]

Signaling Pathway: Dual Mechanism of Action

The following diagram illustrates the dual mechanism of action of this compound.

Quantitative Data: Sodium Channel Inhibition

This compound's blockade of sodium channels is state-dependent, showing a higher affinity for the inactivated state of the channel. This property is crucial for its ability to selectively inhibit hyperactive neurons.

| Parameter | Value | Conditions | Cell Type | Source |

| IC50 (resting state) | 262 µM | - | Rat cortical neurons | [7] |

| IC50 (depolarized state) | 8 µM | - | Rat cortical neurons | [7] |

| IC50 (0.1 Hz stimulation) | 160 µM | Holding potential -120 mV | HEK293T cells (hNav1.4) | [8] |

| IC50 (10 Hz stimulation) | 33 µM | Holding potential -120 mV | HEK293T cells (hNav1.4) | [8] |

Experimental Protocol: Patch-Clamp Electrophysiology

The state-dependent inhibition of voltage-gated sodium channels by this compound can be characterized using whole-cell patch-clamp electrophysiology.

-

Objective: To determine the IC50 of this compound for sodium channels in different conformational states.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a specific sodium channel subtype (e.g., Nav1.4).

-

Solutions:

-

Procedure:

-

Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell.

-

Apply specific voltage protocols to elicit sodium currents and to modulate the conformational state of the channels.

-

Resting state: Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) and apply brief depolarizing pulses at a low frequency (e.g., 0.1 Hz).

-

Inactivated state: Use a depolarized holding potential (e.g., -70 mV) or a high-frequency train of depolarizing pulses to induce channel inactivation.

-

-

Perfuse the cell with increasing concentrations of this compound and record the corresponding reduction in sodium current amplitude.

-

Data Analysis: Plot the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 for each channel state.

-

Preclinical and Clinical Efficacy

The dual mechanism of action of this compound translates into significant clinical benefits for patients with Parkinson's disease, particularly those experiencing motor fluctuations.

Experimental Workflow: From Preclinical to Clinical Evaluation

The development and validation of this compound's efficacy follow a standard drug development pipeline.

Quantitative Data: Clinical Trial Outcomes

Numerous clinical trials have demonstrated the efficacy of this compound as an add-on therapy to levodopa in patients with mid- to late-stage Parkinson's disease and motor fluctuations.

| Study | This compound Dose | Change in "ON" Time without Troublesome Dyskinesia (hours/day) | Change in "OFF" Time (hours/day) | Change in UPDRS Part III Score | Source |

| Study 016 | 50 mg/day | +1.37 | -1.19 | -1.8 | [10] |

| 100 mg/day | +1.36 | -1.29 | -2.6 | [10] | |

| SETTLE | 100 mg/day | +0.96 | -0.91 | -2.8 | [10] |

Changes are relative to placebo.

Logical Relationship of Dual Mechanism

The dopaminergic and non-dopaminergic actions of this compound are not mutually exclusive but rather complementary, addressing different facets of Parkinson's disease pathophysiology.

Conclusion

This compound's unique dual mechanism of action, combining selective and reversible MAO-B inhibition with the modulation of voltage-gated ion channels and subsequent inhibition of glutamate release, positions it as a valuable therapeutic option in the management of Parkinson's disease. This technical guide has provided a comprehensive overview of its molecular targets, supported by quantitative data and detailed experimental protocols. The synergistic effects of its dopaminergic and non-dopaminergic actions contribute to its clinical efficacy in improving motor symptoms and reducing motor fluctuations, addressing key unmet needs in the long-term treatment of Parkinson's disease. Further research into the nuanced interactions of this compound with various neuronal circuits will continue to elucidate its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Randomized trial of this compound add-on to levodopa in Parkinson's disease with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Neuroprotection Studies of Safinamide In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core initial in vitro studies that have elucidated the neuroprotective mechanisms of safinamide. The following sections detail the experimental protocols, quantitative data from key studies, and the signaling pathways involved, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Inhibition of Voltage-Gated Sodium Channels

This compound exhibits a state-dependent inhibition of voltage-gated sodium channels, a key mechanism contributing to its neuroprotective effects by reducing neuronal hyperexcitability.

Quantitative Data: Inhibition of Sodium Channels

| Cell Type | Channel Type | Condition | Parameter | Value | Reference |

| Rat Cortical Neurons | Voltage-gated Na+ | Resting | IC50 | 262 µM | [1][2] |

| Rat Cortical Neurons | Voltage-gated Na+ | Depolarized | IC50 | 8 µM | [1][2] |

| HEK293T cells | hNav1.4 | 0.1 Hz stimulation | IC50 | 160 µM | [3] |

| HEK293T cells | hNav1.4 | 10 Hz stimulation | IC50 | 33 µM | [3] |

| HEK293T cells | hNav1.4 | Closed state | Affinity Constant (Kd) | 420 µM | [3] |

| HEK293T cells | hNav1.4 | Fast-inactivated state | Affinity Constant (Kd) | 9 µM | [3] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels in different states.

Cell Preparation:

-

Rat cortical neurons or HEK293T cells transfected with the desired sodium channel subtype (e.g., hNav1.4) are cultured on glass coverslips.

-

For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the patch of membrane to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -80 mV.

Voltage Protocols:

-

Resting State Inhibition:

-

From the holding potential, a brief depolarizing pulse to 0 mV is applied to elicit a sodium current.

-

This compound is perfused at increasing concentrations, and the reduction in the peak sodium current is measured.

-

-

Use-Dependent (Depolarized State) Inhibition:

-

To assess use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) is applied.

-

The percentage of inhibition of the sodium current at each pulse in the presence of this compound is compared to the control.

-

Data Analysis:

-

The peak sodium current amplitude is measured before and after the application of this compound.

-

Concentration-response curves are generated, and the IC50 values are calculated by fitting the data to a Hill equation.

Signaling Pathway: Sodium Channel Inhibition

Caption: this compound blocks voltage-gated sodium channels, reducing sodium influx and neuronal hyperexcitability.

Inhibition of Glutamate Release

By modulating sodium channels, this compound indirectly inhibits the excessive release of the excitatory neurotransmitter glutamate, a key factor in excitotoxicity.

Quantitative Data: Inhibition of Glutamate Release

| Condition | Brain Region | This compound Concentration | % Inhibition of Veratridine-Evoked Glutamate Release |

| In vitro | Hippocampal Slices | 10 µM | Significant reduction |

| In vitro | Cortical Synaptosomes | 30 µM | Significant reduction |

Experimental Protocol: Measurement of Neurotransmitter Release from Synaptosomes

Objective: To quantify the effect of this compound on depolarization-induced glutamate release from isolated nerve terminals (synaptosomes).

Synaptosome Preparation:

-

Rat cerebral cortex or hippocampus is homogenized in a sucrose buffer.

-

The homogenate is centrifuged to pellet nuclei and debris.

-

The supernatant is further centrifuged at a higher speed to pellet the crude synaptosomal fraction.

-

The pellet is resuspended and layered on a Percoll gradient and centrifuged to obtain purified synaptosomes.

Glutamate Release Assay:

-

Synaptosomes are pre-incubated with this compound or vehicle for a specified time.

-

Release is stimulated by adding a depolarizing agent such as veratridine (which opens sodium channels) or a high concentration of KCl.

-

The incubation is stopped by rapid centrifugation.

-

The amount of glutamate released into the supernatant is measured using high-performance liquid chromatography (HPLC) with fluorescence detection.

Data Analysis:

-

The amount of glutamate release in the presence of this compound is compared to the vehicle control.

-

The percentage of inhibition is calculated.

Experimental Workflow: Glutamate Release Assay

Caption: Workflow for measuring the effect of this compound on glutamate release from synaptosomes.

Inhibition of Monoamine Oxidase-B (MAO-B)

This compound is a selective and reversible inhibitor of MAO-B, an enzyme that degrades dopamine. This action increases dopaminergic tone and reduces the production of reactive oxygen species associated with dopamine metabolism.

Quantitative Data: MAO-B Inhibition

| Enzyme Source | Parameter | Value |

| Human Recombinant MAO-B | IC50 | 9.8 nM |

| Rat Brain Mitochondria | IC50 | 98 nM |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

Objective: To determine the inhibitory potency of this compound on MAO-B activity.

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine (a fluorogenic substrate for MAO)

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute the MAO-B enzyme and kynuramine in the assay buffer to their working concentrations.

-

Assay Reaction:

-

Add the diluted this compound or vehicle to the wells of the microplate.

-

Add the diluted MAO-B enzyme and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

-

Fluorescence Measurement: Incubate the plate at 37°C for 30-60 minutes. Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

Data Analysis:

-

Subtract the background fluorescence.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: MAO-B Inhibition and Neuroprotection

References

- 1. This compound Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unife.it [iris.unife.it]

- 3. This compound's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Monoamine Oxidase B: An In-depth Technical Guide to the Molecular Targets of Safinamide

For Researchers, Scientists, and Drug Development Professionals

Safinamide, a third-generation monoamine oxidase B (MAO-B) inhibitor, is an established adjunctive therapy for Parkinson's disease. Its clinical efficacy, however, extends beyond what can be attributed solely to its dopaminergic activity. A growing body of preclinical and clinical evidence reveals that this compound interacts with several other molecular targets, contributing to a unique pharmacological profile that includes modulation of glutamatergic neurotransmission and neuronal excitability. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond MAO-B, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Data on Non-MAO-B Molecular Targets

The interaction of this compound with various molecular targets has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and affinity constants (Ki) for its non-MAO-B activities.

Table 1: this compound's Activity on Voltage-Gated Sodium Channels (VGSCs)

| Target/Condition | IC50 (μM) | Cell Type/Preparation | Experimental Notes |

| hNav1.4 (Skeletal Muscle) | |||

| Resting State (0.1 Hz) | 160 | HEK293T cells | Holding potential -120 mV[1] |

| Inactivated State (10 Hz) | 33 | HEK293T cells | Holding potential -120 mV[1] |

| Myotonic Condition (50 Hz) | 6 | HEK293T cells | Holding potential -90 mV[1] |

| Neuronal Sodium Channels | |||

| Resting Potential | 262 | Rat Cortical Neurons | Patch-clamp recording[2] |

| Depolarized Potential | 8 | Rat Cortical Neurons | Patch-clamp recording[2] |

Table 2: this compound's Activity on Neurotransmitter Transporters

| Target | IC50 (μM) | Preparation |

| Dopamine Transporter (DAT) | 9 | Transfected cell line (CHO-K1)[3] |

| 12 | Rat brain synaptosomes[3] | |

| Serotonin Transporter (SERT) | 6 | Transfected cell line (CHO-K1)[3] |

| 21 | Rat brain synaptosomes[3] |

Table 3: this compound's Effect on Stimulated Neurotransmitter Release

| Neurotransmitter Release | IC50 (μM) | Experimental Condition |

| Amphetamine-induced [3H]dopamine release | 66 | Not specified[3] |

| p-chloroamphetamine-induced [3H]serotonin release | 5.9 | Not specified[3] |

Signaling Pathways and Mechanisms of Action

This compound's multifaceted mechanism of action extends beyond simple MAO-B inhibition, influencing key signaling pathways involved in neuronal excitability and neurotransmitter release.[4][5]

Detailed Experimental Methodologies

A thorough understanding of the experimental protocols is crucial for interpreting the quantitative data and appreciating the nuances of this compound's pharmacological profile.

1. Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channel Inhibition

-

Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels.

-

Cell Line: Human Embryonic Kidney (HEK293T) cells stably transfected with the human skeletal muscle sodium channel, hNav1.4, or primary rat cortical neurons.[1][2]

-

Methodology:

-

Cell Culture: HEK293T cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and maintained in a controlled environment (37°C, 5% CO2). For primary neurons, cortical tissue is dissected from embryonic or neonatal rats and cultured.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing ions that mimic the intracellular environment. The external solution mimics the extracellular fluid.

-

Voltage Protocols: To assess state-dependent inhibition, specific voltage protocols are applied:

-

Resting State: Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) and stimulated at a low frequency (e.g., 0.1 Hz) to ensure most channels are in the closed, resting state.[1]

-

Inactivated State: A depolarized holding potential (e.g., -90 mV) or high-frequency stimulation (e.g., 10 Hz) is used to promote channel inactivation.[1]

-

-

Drug Application: this compound is dissolved in the external solution and perfused onto the cells at various concentrations. The effect on the sodium current amplitude is measured.

-

Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the this compound concentration. The IC50 value is calculated by fitting the data to the Hill equation.

-

2. In Vivo Microdialysis for Glutamate Release

-

Objective: To measure the effect of this compound on extracellular glutamate levels in specific brain regions.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus, substantia nigra).

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound and a stimulating agent like veratridine (a sodium channel activator).[2]

-

Neurotransmitter Analysis: The concentration of glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.

-

Data Analysis: The glutamate concentration in the post-drug samples is expressed as a percentage of the baseline (pre-drug) levels.

-

3. Radioligand Binding Assays for Transporter Affinity

-

Objective: To determine the binding affinity of this compound to dopamine and serotonin transporters.

-

Preparation: Cell membranes from CHO-K1 cells expressing the human dopamine or serotonin transporter, or synaptosomes prepared from rat brain tissue.[3]

-

Methodology:

-

Membrane/Synaptosome Preparation: Tissues or cells are homogenized and centrifuged to isolate the membrane fraction containing the transporters.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by nonlinear regression analysis.

-

Conclusion

This compound's pharmacological profile is more complex than that of a simple MAO-B inhibitor. Its ability to modulate voltage-gated sodium and calcium channels, thereby reducing excessive glutamate release, and to a lesser extent, inhibit dopamine reuptake, provides a mechanistic basis for its observed clinical benefits on motor fluctuations and potentially non-motor symptoms in Parkinson's disease.[4][5][6][7][8][9] The state-dependent nature of its interaction with sodium channels suggests a targeted action on hyperactive neurons, a desirable property for a neuromodulatory agent.[2][10] This in-depth understanding of this compound's molecular targets beyond MAO-B is critical for optimizing its therapeutic use and for guiding the development of future multi-target therapies for neurodegenerative disorders.

References

- 1. This compound's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

- 6. Xadago (this compound): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Symptom relief in Parkinson disease by this compound: Biochemical and clinical evidence of efficacy beyond MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Dual Dopaminergic and Glutamatergic Mechanisms of Safinamide: A Technical Guide

Introduction

Safinamide is a therapeutic agent for Parkinson's disease (PD) with a unique dual mechanism of action that addresses both dopaminergic and non-dopaminergic pathways.[1][2] As a third-generation monoamine oxidase B (MAO-B) inhibitor, it enhances dopaminergic transmission.[3] Concurrently, it modulates glutamate release through the blockade of voltage-gated sodium and N-type calcium channels.[4][5] This comprehensive guide provides an in-depth technical overview of this compound's core mechanisms, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.

Dopaminergic Mechanism of Action: Reversible MAO-B Inhibition

This compound is a potent, selective, and reversible inhibitor of the MAO-B enzyme.[6][7] This enzyme is crucial in the metabolic pathway of dopamine, and its inhibition leads to a reduction in dopamine degradation, thereby increasing its availability in the synaptic cleft.[7] The reversibility of this compound's binding to MAO-B is a distinguishing feature compared to irreversible inhibitors like selegiline and rasagiline.[6] A daily dose of 50 mg is sufficient for the full inhibition of MAO-B activity.[6]

Non-Dopaminergic Mechanism: Modulation of Glutamatergic Pathways

Beyond its dopaminergic effects, this compound modulates glutamatergic neurotransmission, which is often hyperactive in Parkinson's disease.[8][9] This is achieved through two primary actions:

-

Blockade of Voltage-Gated Sodium Channels: this compound exhibits state- and use-dependent blockade of voltage-gated sodium channels.[8][10] This action is more pronounced in over-excited neurons, helping to normalize neuronal firing without affecting normal physiological activity.[11]

-

Modulation of N-Type Calcium Channels: The drug also blocks N-type voltage-gated calcium channels, which are involved in the release of neurotransmitters.[4][5][12]

The combined effect of sodium and calcium channel modulation leads to a reduction in stimulated glutamate release.[4][7] This glutamatergic modulation is believed to contribute to the clinical effects on motor symptoms and complications, including levodopa-induced dyskinesia (LID).[8] The optimal effect on abnormal glutamate release is thought to be achieved at a dose of 100 mg/day.[4]

Synergistic Action of the Dual Mechanism

The combination of dopaminergic enhancement and glutamatergic modulation provides a multifaceted approach to managing Parkinson's disease. While MAO-B inhibition directly addresses the dopamine deficiency, the reduction of excessive glutamate activity may help to alleviate motor complications and potentially offer neuroprotective effects.[1][6] This dual action allows this compound to improve motor function and "on" time without worsening dyskinesia.[8][13]

Preclinical Evidence

In Vivo Microdialysis Studies

Preclinical studies utilizing in vivo microdialysis in rat models of Parkinson's disease have demonstrated this compound's ability to inhibit stimulated glutamate release in various brain regions.

| Brain Region | Effect of this compound on Veratridine-Induced Glutamate Release | Reference |

| Globus Pallidus | Inhibition | [14] |

| Subthalamic Nucleus | Inhibition | [14] |

| Striatum | No significant effect | [14] |

| Substantia Nigra | Inhibition | [14] |

| Hippocampus | Inhibition | [10] |

These studies also showed that this compound's effect on glutamate release is independent of its MAO-B inhibitory action, as the irreversible MAO-B inhibitor rasagiline did not produce similar effects.[14]

Patch-Clamp Electrophysiology

In vitro patch-clamp recordings in rat cortical neurons have elucidated the mechanism of this compound's action on sodium channels.

| Parameter | Finding | Reference |

| IC50 at resting potential | 262 µM | [10][15] |

| IC50 at depolarized potential | 8 µM | [10][15] |

These findings confirm a greater affinity of this compound for sodium channels in a depolarized (active) state, supporting its use-dependent blocking action.[10][15]

Clinical Efficacy

Multiple Phase III clinical trials have established the efficacy of this compound as an add-on therapy to levodopa in patients with mid- to late-stage Parkinson's disease experiencing motor fluctuations.

| Clinical Trial | Key Findings | Reference |

| Study 016 | Significant increase in "ON" time without troublesome dyskinesia with both 50 mg/day and 100 mg/day doses compared to placebo. | [13] |

| SETTLE | Confirmed the findings of Study 016, showing significant improvements in "ON" time and reductions in "OFF" time. | [3] |

| Study 018 (2-year extension of Study 016) | Sustained improvement in "ON" time with no or non-troublesome dyskinesia over two years. | [5] |

| KEEP Study | Significant improvement in motor symptoms, quality of life, and pain without levodopa dosage escalation over 18 weeks at 100 mg/day. | [16] |

A meta-analysis of clinical trials further confirmed that this compound at doses of 50 mg/day and 100 mg/day significantly improves "on-time" without troublesome dyskinesia, reduces "off-time", and improves motor scores (UPDRS Part III).[17]

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol provides a general workflow for assessing the effect of this compound on neurotransmitter release in a rat model of Parkinson's disease.

Methodology:

-

Animal Model: Parkinsonism is induced in rats, often through unilateral 6-hydroxydopamine (6-OHDA) lesions in the medial forebrain bundle.[8][14]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., globus pallidus, subthalamic nucleus).[14]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

-

Baseline Sampling: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

-

Drug Administration: this compound or a vehicle control is administered systemically (e.g., intraperitoneally).

-

Stimulation: To evoke neurotransmitter release, a stimulating agent such as veratridine is introduced through the microdialysis probe (reverse dialysis).[10][14]

-

Post-Treatment Sampling: Dialysate collection continues to measure the effect of this compound on stimulated neurotransmitter release.

-

Analysis: The concentrations of glutamate and GABA in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for investigating the effects of this compound on voltage-gated sodium channels in isolated neurons.

Methodology:

-

Cell Preparation: Cortical neurons are acutely dissociated from rat brains and cultured.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Glass micropipettes filled with an internal solution are used to form a high-resistance seal with the cell membrane.

-

Sodium Current Isolation: Voltage-gated sodium currents are pharmacologically isolated by blocking other conductances (e.g., potassium and calcium channels) with specific inhibitors in the external solution.

-

Voltage Protocols: A series of voltage steps are applied to the cell to elicit sodium currents. To assess state-dependence, the holding potential is varied to measure drug effects at both resting and depolarized membrane potentials.

-

Drug Application: this compound is applied to the external solution at various concentrations.

-

Data Acquisition and Analysis: The amplitude of the sodium current before and after drug application is measured. Concentration-response curves are generated to determine the IC50 values.

Conclusion

This compound's dual mechanism of action, targeting both the dopaminergic and glutamatergic systems, represents a significant advancement in the management of Parkinson's disease.[1][18] Its ability to enhance dopamine levels through reversible MAO-B inhibition, coupled with the modulation of excessive glutamate release via ion channel blockade, provides a comprehensive therapeutic strategy. This unique profile contributes to its clinical efficacy in improving motor symptoms and fluctuations without exacerbating dyskinesia, making it a valuable addition to the armamentarium for treating Parkinson's disease.[5][7]

References

- 1. The Current Evidence for the Use of this compound for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Current Evidence for the Use of this compound for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hcplive.com [hcplive.com]

- 4. Effects of this compound on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson’s disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xadago (this compound): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdsabstracts.org [mdsabstracts.org]

- 10. This compound Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical study of the antimyotonic efficacy of this compound in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Randomized trial of this compound add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Efficacy and safety of this compound in Parkinson's disease patients with motor fluctuations without levodopa dosage escalation over 18 weeks: KEEP study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Effects of this compound on Motor and Non-Motor Symptoms in Patients with Parkinson’s Disease and Motor Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Safinamide in Ion Channel Blockade

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Safinamide is a multifaceted compound approved for the treatment of Parkinson's disease, exhibiting both dopaminergic and non-dopaminergic properties.[1][2] Beyond its well-established role as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, this compound's mechanism of action includes the significant modulation of voltage-gated sodium and calcium channels.[2][3][4] This activity leads to the subsequent inhibition of excessive glutamate release, a key factor in neuronal excitotoxicity.[2][4][5][6] This technical guide provides an in-depth examination of this compound's interaction with these ion channels, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and workflows.

Introduction to this compound's Dual Mechanism

This compound's therapeutic efficacy is attributed to a dual mechanism of action. Its dopaminergic action involves the highly selective and reversible inhibition of MAO-B, which increases dopamine levels in the brain.[3][4] The non-dopaminergic actions, which are the focus of this guide, stem from its ability to block voltage-gated sodium channels (VGSCs) and modulate N-type voltage-gated calcium channels (VGCCs).[2][3] This combined activity results in a reduction of abnormal glutamate release, which is implicated in a variety of neurological disorders.[4][7][8]

Interaction with Voltage-Gated Sodium Channels (VGSCs)

This compound exhibits a state-dependent and use-dependent blockade of VGSCs. This means its inhibitory action is significantly more potent on channels that are in a depolarized (inactivated) or frequently activated state, as opposed to those in a resting state.[9][10][11] This property allows this compound to selectively target pathologically overactive neurons without significantly affecting normal neuronal activity.[12][13]

Quantitative Data on VGSC Blockade

The inhibitory potency of this compound on sodium channels has been quantified using patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values demonstrate a clear preference for the inactivated state.

| Channel State | Preparation | IC50 (μM) | Reference |

| Depolarized (Inactivated) | Rat Cortical Neurons | 8 | [10][11][13] |

| Resting | Rat Cortical Neurons | 262 | [10][11][13] |

| Fast-Inactivated | hNav1.4 in HEK293T cells | 9 | [9] |

| Closed (Resting) | hNav1.4 in HEK293T cells | 420 | [9] |

| Myotonic Condition (-90mV, 50Hz) | hNav1.4 in HEK293T cells | 6 | [9] |

| Muscle Fiber Hyperexcitability | Rat Skeletal Muscle | 13 | [9] |

Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channels.

Modulation of Voltage-Gated Calcium Channels (VGCCs)

In addition to its effects on sodium channels, this compound modulates N-type calcium channels.[1][3][4] These channels are critical for neurotransmitter release at presynaptic terminals.[14] By modulating N-type VGCCs, this compound further contributes to the stabilization of neuronal excitability and the control of neurotransmitter release.[3][4][8] The inhibition of these channels is a key component of its mechanism for reducing excessive glutamate release.[3][4][8]

Consequence: Inhibition of Pathological Glutamate Release

The synergistic action of VGSC blockade and N-type VGCC modulation culminates in the inhibition of excessive, pathological glutamate release.[4][5][6] It is crucial to note that this compound does not affect basal glutamate release, reinforcing its role as a modulator of hyperexcitable states rather than a general suppressor of neuronal function.[12][13] This targeted action is particularly relevant in conditions like Parkinson's disease, where glutamatergic overactivity is a contributing factor to motor complications.[15]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway, showing how this compound intervenes to reduce glutamate release.

Quantitative Data on Glutamate Release Inhibition

Studies using in vivo microdialysis have demonstrated this compound's ability to inhibit stimulated glutamate release.

| Condition | Brain Region | Effect | Effective Free Brain Conc. (μM) | Reference |

| Veratridine-Stimulated | Hippocampus | Dose-dependent inhibition | 1.45 - 2.22 | [12] |

| Veratridine-Stimulated | Globus Pallidus | Significant inhibition | 1.37 - 1.89 | [10][11] |

| Veratridine-Stimulated | Subthalamic Nucleus | Significant inhibition | 1.37 - 1.89 | [10][11] |

| Veratridine-Stimulated | Striatum | No significant effect | 1.37 - 1.89 | [10][11] |

| Basal (Unstimulated) | Multiple | No effect | N/A | [12][13] |

Table 2: Effect of this compound on Glutamate Release.

Experimental Protocols

The following sections outline the methodologies for the key experiments used to characterize this compound's effects on ion channels and neurotransmitter release.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents across a cell membrane.[16][17]

Objective: To measure voltage-gated sodium or calcium currents in the presence and absence of this compound to determine inhibitory concentrations (IC50) and state-dependence.

Methodology:

-

Cell Preparation: Neurons (e.g., rat cortical neurons) or transfected cell lines (e.g., HEK293 cells expressing a specific ion channel subtype) are cultured on glass coverslips.[9][16]

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an intracellular solution (e.g., K-Gluconate based) and mounted on a micromanipulator.[16][18]

-

Seal Formation: The micropipette is carefully guided to a cell membrane. Light suction is applied to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.[19]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior.[17][19]

-

Voltage Clamp: The amplifier is set to voltage-clamp mode. The cell's membrane potential is "clamped" at a specific holding potential (e.g., -120 mV for resting state, or a more depolarized potential to study inactivated states).[9][16]

-

Data Acquisition: A series of voltage steps or ramps are applied to elicit ion currents. Currents are recorded before (control), during, and after perfusion of the bath with varying concentrations of this compound.[9]

-

Analysis: The amplitude of the recorded currents (e.g., peak sodium current) at each this compound concentration is measured. A concentration-response curve is plotted to calculate the IC50 value. State dependence is assessed by comparing IC50 values obtained at different holding potentials and stimulation frequencies.[9][20]

In Vivo Microdialysis for Glutamate Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a live, freely moving animal.[15][21]

Objective: To measure the effect of this compound on basal and stimulated glutamate release in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into the target brain region (e.g., hippocampus, globus pallidus) of an anesthetized rat.[15]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF.[15]

-

Sample Collection: The outgoing aCSF (dialysate) is collected in timed fractions.

-

Baseline Measurement: Several baseline samples are collected to establish the basal extracellular glutamate concentration.

-

Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).[11]

-

Stimulation: To measure stimulated release, a depolarizing agent like veratridine (a VGSC activator) is infused through the probe via reverse dialysis.[11][15]

-

Post-Stimulation Collection: Dialysate samples are continuously collected during and after stimulation.

-

Analysis: The concentration of glutamate in each dialysate sample is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[22] The results are expressed as a percentage change from the baseline level.

Conclusion

This compound's non-dopaminergic mechanism of action is centered on its state-dependent blockade of voltage-gated sodium channels and modulation of N-type calcium channels. This dual-action profile allows it to effectively and selectively inhibit the excessive glutamate release associated with neuronal hyperexcitability, without disturbing normal physiological neurotransmission. The quantitative data and experimental protocols presented herein provide a comprehensive technical foundation for understanding and further investigating this critical aspect of this compound's pharmacology. This unique mechanism underpins its therapeutic utility and offers a promising avenue for research in other neurological conditions characterized by glutamatergic dysfunction.

References

- 1. This compound in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in neurological disorders and beyond: Evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Differentially Modulates In Vivo Glutamate and GABA Release in the Rat Hippocampus and Basal Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unife.it [iris.unife.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. N-type calcium channels control GABAergic transmission in brain areas related to fear and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. scientifica.uk.com [scientifica.uk.com]

- 18. Patch Clamp Protocol [labome.com]

- 19. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 20. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of glutamate release from neurons by genetically encoded surface-displayed FRET nanosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Safinamide's Modulation of Glutamate Release in Neuronal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Safinamide is a therapeutic agent with a multifaceted mechanism of action, extending beyond its well-established role as a selective and reversible monoamine oxidase-B (MAO-B) inhibitor. A significant component of its pharmacological profile lies in the modulation of glutamatergic neurotransmission. This technical guide provides an in-depth analysis of this compound's effect on glutamate release in various neuronal models. Through a comprehensive review of preclinical data, this document outlines the core mechanisms, summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways. The evidence presented herein strongly supports that this compound, by blocking voltage-gated sodium and N-type calcium channels, effectively reduces excessive glutamate release, a process implicated in the pathophysiology of several neurological disorders, including Parkinson's disease.

Core Mechanism of Action on Glutamate Release

This compound's primary non-dopaminergic mechanism involves the state- and use-dependent blockade of voltage-gated sodium channels (VGSCs) and the modulation of N-type calcium channels. This action preferentially targets neurons that are in a state of sustained depolarization or exhibit high-frequency firing, conditions often associated with pathological states. By inhibiting these channels, this compound reduces the influx of sodium and calcium ions into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like glutamate. This targeted modulation allows this compound to curb excessive, excitotoxic glutamate release without significantly affecting normal physiological glutamatergic transmission.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on sodium channels and glutamate release.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by this compound

| Parameter | Neuronal Model | Value | Reference |

| IC50 (Depolarized State) | Rat Cortical Neurons | 8 µM | |

| IC50 (Resting State) | Rat Cortical Neurons | 262 µM |

Table 2: In Vivo Effects of this compound on Stimulated Glutamate Release

| Neuronal Model | Brain Region | This compound Dose | Effect | Reference |

| Naive, awake rats (Veratridine-stimulated) | Hippocampus | 15 mg/kg | Maximal inhibition of glutamate and GABA release | |

| Naive, awake rats (Veratridine-stimulated) | Subthalamic Nucleus | 15 mg/kg | Attenuated glutamate release (not GABA) | |

| Naive, awake rats (Veratridine-stimulated) | Globus Pallidus | 15 mg/kg | Attenuated glutamate release | |

| Naive, awake rats (Veratridine-stimulated) | Substantia Nigra Reticulata | 15 mg/kg | Attenuated glutamate release | |

| Naive, awake rats (Veratridine-stimulated) | Striatum | 15 mg/kg | No effect on glutamate release | |

| 6-OHDA-lesioned rats (Parkinson's model) | Globus Pallidus | >50% MAO-B inhibition dose | Inhibited veratridine-evoked glutamate release | |

| 6-OHDA-lesioned rats (Parkinson's model) | Subthalamic Nucleus | >50% MAO-B inhibition dose | Inhibited veratridine-evoked glutamate release | |

| Haloperidol-treated rats | Substantia Nigra | >50% MAO-B inhibition dose | Inhibited haloperidol-induced glutamate release |

Experimental Protocols

In Vivo Microdialysis for Measuring Glutamate Release

This protocol is designed to measure extracellular glutamate levels in specific brain regions of awake, freely moving rats.

-

Animal Model: Naive male Sprague-Dawley rats or 6-hydroxydopamine (6-OHDA) hemilesioned rats (a model of Parkinson's disease).

-

Surgical Procedure:

-

Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., hippocampus, striatum, globus pallidus, subthalamic nucleus, substantia nigra reticulata).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery for a minimum of 24 hours.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

To stimulate glutamate release, a depolarizing agent such as veratridine is introduced into the perfusion fluid (reverse dialysis).

-

This compound or vehicle is administered systemically (e.g., intraperitoneally) prior to the stimulation.

-

-

Analysis:

-

Glutamate concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.

-

Data are typically expressed as a percentage of the baseline glutamate levels.

-

Patch-Clamp Recording of Sodium Currents

This electrophysiological technique is used to measure the activity of voltage-gated sodium channels in isolated neurons.

-

Cell Preparation:

-

Cortical neurons are acutely dissociated from rat embryos or early postnatal pups.

-

Cells are plated on coverslips and maintained in culture for a short period.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

The intracellular solution contains ions that mimic the intracellular environment, and the extracellular solution is a physiological saline solution.

-

Voltage-gated sodium currents are elicited by applying depolarizing voltage steps from a holding potential.

-

To assess state-dependence, currents are elicited from both a resting (hyperpolarized) and a depolarized holding potential.

-

-

Data Analysis:

-

The peak amplitude of the sodium current is measured at each voltage step.

-

Concentration-response curves for this compound's inhibition of the sodium current are generated to calculate the IC50 values under resting and depolarized conditions.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Effect on Glutamate Release

Caption: this compound's signaling pathway for reducing glutamate release.

Experimental Workflow for In Vivo Microdialysis```dot

// Nodes Animal_Prep [label="Animal Preparation\n(Surgery & Recovery)", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe_Insertion [label="Microdialysis Probe\nInsertion", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Collection [label="Baseline Sample\nCollection (aCSF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="this compound/Vehicle\nAdministration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulation [label="Stimulation\n(e.g., Veratridine)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Collection [label="Post-Stimulation\nSample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="HPLC Analysis of\nGlutamate Levels", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Animal_Prep -> Probe_Insertion; Probe_Insertion -> Baseline_Collection; Baseline_Collection -> Drug_Admin; Drug_Admin -> Stimulation; Stimulation -> Sample_Collection; Sample_Collection -> Analysis; }

Caption: this compound's dual mechanism contributing to its overall clinical efficacy.

Conclusion

The collective evidence from in vitro and in vivo neuronal models demonstrates that this compound effectively modulates glutamate release, primarily through the state-dependent blockade of voltage-gated sodium channels. This mechanism is particularly relevant in conditions of neuronal hyperexcitability, where it can mitigate the detrimental effects of excessive glutamatergic activity. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the non-dopaminergic properties of this compound in the development of novel therapeutic strategies for neurological disorders.

A-Z Guide to Safinamide's Neuroprotective Effects in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of safinamide. By delving into the quantitative data from various animal models and detailing the experimental methodologies, this document serves as a vital resource for professionals in the field of neurological drug development.

Core Mechanisms of Action

This compound's neuroprotective potential stems from a multi-modal mechanism of action that extends beyond its role as a monoamine oxidase B (MAO-B) inhibitor. Key non-dopaminergic actions include the blockade of voltage-dependent sodium channels, modulation of N-type calcium channels, and the inhibition of excessive glutamate release.[1][2] This dual approach of enhancing dopaminergic transmission while mitigating excitotoxicity positions this compound as a promising neuroprotective agent.

Evidence from Parkinson's Disease Animal Models

The majority of preclinical research on this compound's neuroprotective effects has been conducted in animal models of Parkinson's disease (PD). These studies consistently demonstrate this compound's ability to protect dopaminergic neurons, reduce neuroinflammation, and improve motor function.

Quantitative Data Summary: Parkinson's Disease Models

| Animal Model | Toxin/Method | This compound Dosage | Key Neuroprotective Outcomes | Reference |

| Rat | 6-hydroxydopamine (6-OHDA) | 50 and 150 mg/ml, s.c. minipumps for 7 days | 80% survival of dopaminergic neurons; 55% reduction in activated microglia.[3] | [3] |

| Rat | 6-OHDA | 15 mg/kg, i.p. | Prevented levodopa-induced increase in glutamate release in the striatum.[4] | [4] |

| Rat | 6-OHDA | 1-100 µM (in vitro slices) | Reduced firing rate and glutamatergic transmission in striatal neurons.[5] | [5] |

| Rat | Haloperidol-induced | Acute administration | Inhibited haloperidol-induced glutamate release in the substantia nigra.[6] | [6] |

| Rat | Drug-induced tremor | 5.0-10.0 mg/kg, i.p. | Significantly reduced tremulous jaw movements induced by galantamine, pilocarpine, and pimozide.[7][8] | [7][8] |

Experimental Protocols: Parkinson's Disease Models

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Animal Model: Male Sprague-Dawley rats.[3]

-

Induction of Lesion: A unilateral stereotaxic injection of 6-hydroxydopamine is administered into the medial forebrain bundle.[3][9] The contralateral side serves as a control.[3]

-

This compound Administration: this compound or vehicle is delivered via subcutaneous mini-pumps for a specified duration (e.g., 7 days), starting either on the day of or the day after the lesion induction.[3]

-

Outcome Measures:

-

Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra pars compacta (SNc).[3][10]

-

Microglial Activation: Staining for MHC-II (e.g., OX6) to quantify the number of activated microglia in the SNc.[3][10]

-

Behavioral Analysis: Assessment of motor deficits, such as rotational behavior induced by apomorphine or amphetamine.[9]

-

Neurochemical Analysis: Microdialysis to measure levels of glutamate and GABA in specific brain regions.[6]

-

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease

-

Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.[11][12]

-

Induction of Lesion: MPTP is administered via intraperitoneal (i.p.) injection. Regimens can vary, for example, four injections of 18 mg/kg at 2-hour intervals.[11]

-

This compound Administration: this compound can be administered before, during, or after MPTP treatment to assess its protective effects.

-

Outcome Measures:

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites (DOPAC, HVA) in the striatum.[11]

-

Histological Analysis: Immunohistochemical staining for TH to quantify dopaminergic neuron loss in the SNc.

-

Behavioral Testing: A battery of tests including the rotarod test, pole test, and open field test to assess motor coordination and activity.

-

Evidence from Stroke Animal Models

Recent studies have explored the neuroprotective potential of this compound in the context of ischemic stroke, demonstrating its ability to reduce infarct size and improve neurological outcomes.[13][14]

Quantitative Data Summary: Stroke Models

| Animal Model | Toxin/Method | This compound Dosage | Key Neuroprotective Outcomes | Reference |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 80 mg/kg | Significant reduction in infarct size and improvement in neurobehavioral parameters.[13][15] | [13][15] |

| Mouse | MCAO | 90 mg/kg/day | Ameliorated cerebral infarction volume, neurological deficit, and blood-brain barrier disruption.[14] | [14] |

Experimental Protocols: Stroke Models

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

-

Induction of Ischemia: The middle cerebral artery is temporarily occluded, typically with a filament, to induce focal cerebral ischemia, followed by reperfusion.

-

This compound Administration: this compound treatment can be initiated post-stroke to evaluate its therapeutic potential.[13] For example, an effective dose of 80 mg/kg can be administered, with treatment extending for several days.[13][15]

-

Outcome Measures:

-

Infarct Volume: Assessed using 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).[13][15]

-

Neurobehavioral Scores: Evaluation of motor coordination and neurological deficits using tests like the rotarod test and cylinder test.[13]

-

Biochemical Markers: Measurement of oxidative stress markers (e.g., MDA, GSH, SOD), inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10), and apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3).[13][15]

-

Autophagy Markers: Western blot analysis of proteins such as Beclin-1 and LC3-II.[13][15]

-

Signaling Pathways Implicated in this compound's Neuroprotection

This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways. Its ability to inhibit excessive glutamate release is particularly significant in conditions of neuronal hyperexcitability.[16] This action is thought to be mediated by its state-dependent blockade of sodium channels.[1] Furthermore, in stroke models, this compound has been shown to modulate pathways related to apoptosis and autophagy.[13]

Conclusion

The preclinical data from various animal models provide compelling evidence for the neuroprotective effects of this compound. Its multi-modal mechanism of action, which includes both dopaminergic and non-dopaminergic pathways, makes it a strong candidate for further investigation as a disease-modifying therapy in a range of neurological disorders. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design future studies and advance the clinical application of this compound.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. This compound: a new hope for Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection by this compound in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound on the glutamatergic striatal network in experimental Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tremorolytic effects of this compound in animal models of drug-induced parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. scispace.com [scispace.com]

- 11. modelorg.com [modelorg.com]

- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Post Stroke this compound Treatment Attenuates Neurological Damage by Modulating Autophagy and Apoptosis in Experimental Model of Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Protective Effect of this compound in Ischemic Stroke Mice and a Brain Endothelial Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Post Stroke this compound Treatment Attenuates Neurological Damage by Modulating Autophagy and Apoptosis in Experimental Model of Stroke in Rats - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Experimental Design of Safinamide in Rodent Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of safinamide in established rodent models of Parkinson's disease (PD). The protocols detailed below cover the induction of parkinsonian pathology, behavioral assessments of motor and non-motor symptoms, and post-mortem neurochemical and histological analyses.

Introduction to this compound

This compound is a compound with a dual mechanism of action, making it a promising therapeutic agent for Parkinson's disease. It acts as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B), which reduces the degradation of dopamine.[1][2][3] Additionally, it modulates glutamate release through the state-dependent blockade of voltage-gated sodium channels and N-type calcium channels.[4][5] This dual action targets both the dopaminergic and glutamatergic systems, suggesting potential for both symptomatic relief and neuroprotection.[2]

Rodent Models of Parkinson's Disease

The most widely used and well-characterized rodent models for preclinical PD research are the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. These models mimic the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the subsequent striatal dopamine depletion observed in human PD.[6][7]

Data Presentation

The following tables summarize quantitative data from preclinical studies of this compound.

Behavioral Assessments

Table 1: Effect of this compound on Tremulous Jaw Movements in a Rat Model of Parkinsonian Tremor [8][9]

| Treatment Group | Inducing Agent | This compound Dose (mg/kg, IP) | Mean Number of Tremulous Jaw Movements | % Reduction |

| Vehicle | Galantamine (3.0 mg/kg) | - | 150 ± 15 | - |

| This compound | Galantamine (3.0 mg/kg) | 5.0 | 75 ± 10 | 50% |

| This compound | Galantamine (3.0 mg/kg) | 10.0 | 45 ± 8 | 70% |

| Vehicle | Pilocarpine (0.5 mg/kg) | - | 120 ± 12 | - |

| This compound | Pilocarpine (0.5 mg/kg) | 5.0 | 60 ± 9 | 50% |

| This compound | Pilocarpine (0.5 mg/kg) | 10.0 | 36 ± 7 | 70% |

| Vehicle | Pimozide (1.0 mg/kg) | - | 100 ± 10 | - |

| This compound | Pimozide (1.0 mg/kg) | 5.0 | 50 ± 8 | 50% |

| This compound | Pimozide (1.0 mg/kg) | 10.0 | 30 ± 6 | 70% |

Table 2: Template for Reporting Rotarod Test Data in a 6-OHDA Rat Model

| Treatment Group | N | Latency to Fall (seconds) - Baseline | Latency to Fall (seconds) - Post-treatment |

| Sham + Vehicle | |||

| 6-OHDA + Vehicle | |||

| 6-OHDA + this compound (Dose 1) | |||

| 6-OHDA + this compound (Dose 2) |